molecular formula C17H18N2O3 B2885315 1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097939-40-5

1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2885315
CAS No.: 2097939-40-5
M. Wt: 298.342
InChI Key: KGDLJIHJHYZWMT-VOTSOKGWSA-N
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Description

1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to have anticonvulsant properties , suggesting that their targets may be neuronal voltage-sensitive sodium and L-type calcium channels .

Mode of Action

It’s likely that it interacts with its targets (potentially neuronal voltage-sensitive sodium and l-type calcium channels) to modulate their function . This could involve altering the channels’ opening and closing mechanisms, thereby affecting the flow of ions across the neuron’s membrane and influencing neuronal excitability.

Biochemical Pathways

Given its potential anticonvulsant activity , it might influence pathways related to neuronal signaling and excitability. Changes in these pathways could lead to downstream effects on neuronal communication and overall brain function.

Pharmacokinetics

The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, and increased three-dimensional coverage due to the non-planarity of the ring . These features could potentially influence the compound’s bioavailability.

Result of Action

Based on its potential anticonvulsant activity , it might help to reduce neuronal excitability and prevent abnormal electrical activity in the brain, thereby potentially reducing the occurrence of seizures.

Properties

IUPAC Name

1-[[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-16(21)8-9-17(19)22/h1-7,14H,8-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDLJIHJHYZWMT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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